molecular formula C14H13ClO2 B1635419 4-Chloro-3'-methoxybenzhydrol

4-Chloro-3'-methoxybenzhydrol

Cat. No. B1635419
M. Wt: 248.7 g/mol
InChI Key: CBQAUTIENGBUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3'-methoxybenzhydrol is a useful research compound. Its molecular formula is C14H13ClO2 and its molecular weight is 248.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3'-methoxybenzhydrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3'-methoxybenzhydrol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-3'-methoxybenzhydrol

Molecular Formula

C14H13ClO2

Molecular Weight

248.7 g/mol

IUPAC Name

(4-chlorophenyl)-(3-methoxyphenyl)methanol

InChI

InChI=1S/C14H13ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3

InChI Key

CBQAUTIENGBUKR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)O

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 35.0 g (183 mmole) of 4-bromochlorobenzene in 300 ml of dry tetrahydrofuran was cooled to -78° C. under nitrogen and 115 ml (183 mmole) of 1.59 M n-butyllithium in hexane was added dropwise at a rate to maintain temperature below -60° C. After stirring an additional 15 minutes, 23.0 ml (183 mmole) of m-anisaldehyde was added dropwise and the reaction was stirred for 15 minutes. The reaction was quenched at -78° C. with saturated aqueous ammonium chloride and allowed to warm to room temperature. The reaction solution was diluted with 300 ml of diethyl ether and washed with three 150 ml portions of 1.0 M sodium bisulfite, followed by 100 ml of 1.0 M sodium hydroxide, 100 ml of water, and 50 ml of saturated sodium chloride. After drying over magnesium sulfate, the solvent was removed to give 45.2 g (99%) of crude 4-chloro-α-(3-methoxyphenyl)benzyl alcohol as a pale yellow oil.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

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